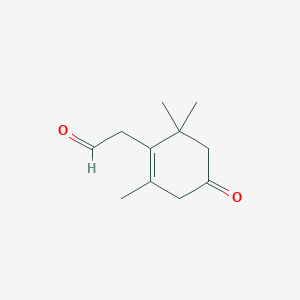
(2,6,6-Trimethyl-4-oxocyclohex-1-en-1-yl)acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,6,6-Trimethyl-4-oxocyclohex-1-en-1-yl)acetaldehyde is an organic compound with the molecular formula C10H14O2 It is a derivative of cyclohexene and contains both an aldehyde and a ketone functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,6,6-Trimethyl-4-oxocyclohex-1-en-1-yl)acetaldehyde can be achieved through several methods. One common approach involves the oxidation of (2,6,6-Trimethyl-1-cyclohexen-1-yl)acetaldehyde using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) . Another method includes the dehydration of key intermediates like aeginetolide to form the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the compound from reaction mixtures.
Analyse Chemischer Reaktionen
Types of Reactions
(2,6,6-Trimethyl-4-oxocyclohex-1-en-1-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol, resulting in the formation of (2,6,6-Trimethyl-4-oxocyclohex-1-en-1-yl)methanol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Meta-chloroperoxybenzoic acid (m-CPBA) is commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents for converting aldehydes to alcohols.
Catalysts: Various catalysts, such as palladium on carbon (Pd/C), can be used to facilitate hydrogenation reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: (2,6,6-Trimethyl-4-oxocyclohex-1-en-1-yl)methanol.
Substitution: Compounds with different functional groups replacing the aldehyde group.
Wissenschaftliche Forschungsanwendungen
(2,6,6-Trimethyl-4-oxocyclohex-1-en-1-yl)acetaldehyde has several applications in scientific research:
Wirkmechanismus
The mechanism of action of (2,6,6-Trimethyl-4-oxocyclohex-1-en-1-yl)acetaldehyde involves its interaction with various molecular targets and pathways. For example, its derivatives can act as nitric oxide (NO) donors, releasing NO and other active compounds in the presence of glutathione (GSH) and glutathione S-transferase (GSTπ) . This activity can lead to antiproliferative effects and inhibition of cell migration, making it a potential candidate for cancer therapy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(±)-Aeginetolide: A compound formed by the oxidation of (2,6,6-Trimethyl-1-cyclohexen-1-yl)acetaldehyde.
(±)-Dihydroactinidiolide: A C11-terpenic lactone formed via dehydration of aeginetolide.
4-Hydroxy-2,6,6-trimethyl-3-oxocyclohex-1-ene-1-carboxaldehyde: A structurally similar compound with a hydroxyl group.
Uniqueness
(2,6,6-Trimethyl-4-oxocyclohex-1-en-1-yl)acetaldehyde is unique due to its combination of aldehyde and ketone functional groups within a cyclohexene ring. This structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
85458-31-7 |
|---|---|
Molekularformel |
C11H16O2 |
Molekulargewicht |
180.24 g/mol |
IUPAC-Name |
2-(2,6,6-trimethyl-4-oxocyclohexen-1-yl)acetaldehyde |
InChI |
InChI=1S/C11H16O2/c1-8-6-9(13)7-11(2,3)10(8)4-5-12/h5H,4,6-7H2,1-3H3 |
InChI-Schlüssel |
NNHICWCSGPQGRB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(CC(=O)C1)(C)C)CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2aR,8aS)-1,2,2a,8a-Tetrahydrocyclobuta[b]naphthalene-3,8-dione](/img/structure/B14422118.png)
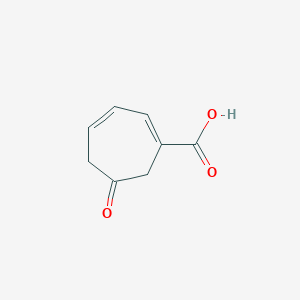

![4-[(3,4,5-Trimethoxyphenyl)methoxy]piperidine](/img/structure/B14422138.png)
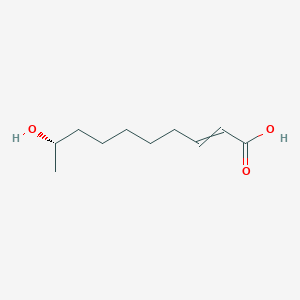

![2-(2-Azaspiro[5.5]undec-8-en-2-yl)ethan-1-ol](/img/structure/B14422151.png)
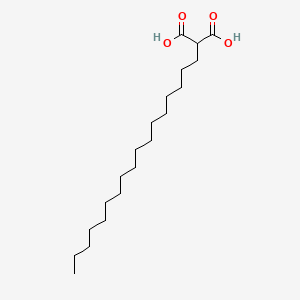
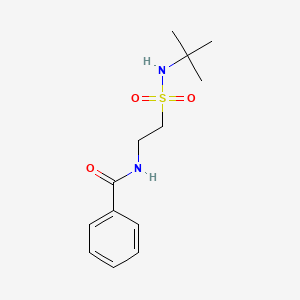
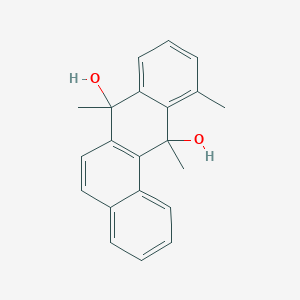
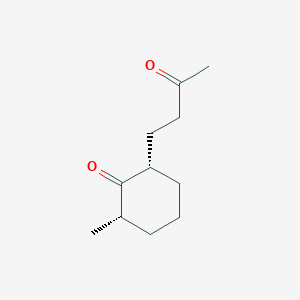
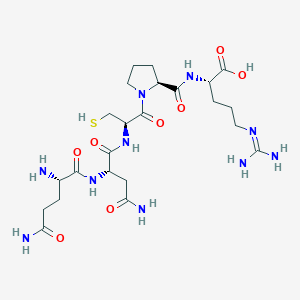

![1-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14422178.png)
